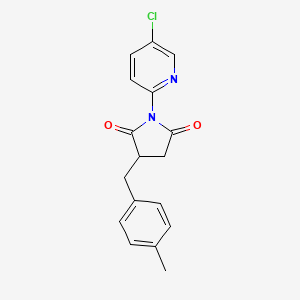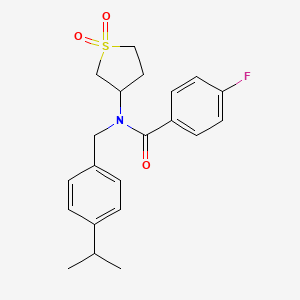
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as CP-544326, is a chemical compound with potential therapeutic applications in the treatment of various diseases. CP-544326 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a selective antagonist of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and has been implicated in various physiological processes such as learning and memory, attention, and inflammation. By blocking the α7 nAChR, 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione modulates the activity of the cholinergic system and affects various physiological processes.
Biochemical and Physiological Effects:
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory and analgesic effects in animal models of disease. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been shown to improve cognitive function in animal models of cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a useful tool for studying the role of the α7 nAChR in various physiological processes. Its selectivity for the α7 nAChR makes it a valuable tool for studying the specific effects of blocking this receptor. However, 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has limitations in terms of its pharmacokinetic properties, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective α7 nAChR antagonists. Another area of interest is the investigation of the potential therapeutic applications of 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione in human disease. Finally, the role of the α7 nAChR in various physiological processes is still not fully understood, and further research is needed to elucidate its function.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(5-chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-2-4-12(5-3-11)8-13-9-16(21)20(17(13)22)15-7-6-14(18)10-19-15/h2-7,10,13H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWFZAYEDFULDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-pyridinyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4078809.png)
![4-(2-hydroxy-2-phenylethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4078814.png)
![N-1,3-benzothiazol-2-yl-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078820.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078836.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4078846.png)
![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4078874.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)